R(-)-N6-(2-Phenylisopropyl)adenosine
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Overview
Description
R(-)-N6-(2-Phenylisopropyl)adenosine is a hydrocarbyladenosine compound where adenosine is substituted at the N-6 position by a (2R)-1-phenylpropan-2-yl group. This compound is a potent adenosine A1 receptor agonist, exhibiting neuroprotective and antinociceptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R(-)-N6-(2-Phenylisopropyl)adenosine typically involves the substitution of adenosine at the N-6 position with a (2R)-1-phenylpropan-2-yl group. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis would likely involve large-scale chemical reactors and purification processes to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
R(-)-N6-(2-Phenylisopropyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the N-6 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at the N-6 position .
Scientific Research Applications
R(-)-N6-(2-Phenylisopropyl)adenosine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptor agonists.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving adenosine receptors.
Medicine: It has potential therapeutic applications due to its neuroprotective and antinociceptive properties. .
Mechanism of Action
R(-)-N6-(2-Phenylisopropyl)adenosine exerts its effects by binding to adenosine A1 receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of adenosine A1 receptors results in the inhibition of neurotransmitter release, modulation of ion channels, and activation of various intracellular pathways. These actions contribute to the compound’s neuroprotective and antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
N6-Cyclopentyladenosine: Another adenosine A1 receptor agonist with similar properties.
N6-(2-Phenylethyl)adenosine: A compound with a similar structure but different functional groups.
N6-(3-Iodobenzyl)adenosine: A structurally related compound with iodine substitution
Uniqueness
R(-)-N6-(2-Phenylisopropyl)adenosine is unique due to its specific substitution at the N-6 position with a (2R)-1-phenylpropan-2-yl group. This unique structure contributes to its high affinity and selectivity for adenosine A1 receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N5O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15+,16?,19-/m1/s1 |
InChI Key |
RIRGCFBBHQEQQH-UQPNBLSNSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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